molecular formula C17H15BrN4O5S2 B2997862 N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 1021070-81-4

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2997862
CAS No.: 1021070-81-4
M. Wt: 499.35
InChI Key: LYHQRIPSEHLIFB-UHFFFAOYSA-N
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Description

N-(5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a synthetic 1,3,4-oxadiazole derivative characterized by:

  • A 1,3,4-oxadiazole core, a heterocyclic scaffold known for its metabolic stability and role in medicinal chemistry .
  • A 4-(morpholinosulfonyl)benzamide group at the 2-position, combining sulfonamide functionality with a morpholine ring, which may enhance solubility and target binding .

Its molecular formula is C₁₅H₁₃BrN₄O₄S₂, with a molecular weight of 457.3 g/mol .

Properties

IUPAC Name

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN4O5S2/c18-14-6-5-13(28-14)16-20-21-17(27-16)19-15(23)11-1-3-12(4-2-11)29(24,25)22-7-9-26-10-8-22/h1-6H,7-10H2,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYHQRIPSEHLIFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of a brominated thiophene ring and an oxadiazole moiety, which contribute to its diverse biological properties.

Chemical Structure and Properties

The molecular formula for this compound is C14H10BrN3O4SC_{14}H_{10}BrN_3O_4S, with a molecular weight of approximately 428.28 g/mol. The structure consists of:

  • A bromothiophene ring, which enhances its electronic properties.
  • An oxadiazole ring that can participate in various chemical reactions.
  • A morpholinosulfonyl group that may influence its solubility and biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with thiophene and oxadiazole structures have shown efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Anticancer Properties

The compound is also being investigated for its anticancer activity. Preliminary studies have suggested that it may inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival. For example, it has been noted to interact with enzymes or receptors that are crucial for tumor progression .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, the compound has demonstrated anti-inflammatory properties in vitro. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation.

The biological activity of this compound is thought to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to microbial metabolism or cancer cell proliferation.
  • Receptor Modulation : It might interact with receptors involved in inflammatory responses or cancer signaling pathways.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(5-Bromothiophen-2-yl)acetamideLacks oxadiazole ringAntimicrobial
5-Bromo-2-thienylboronic acidContains bromothiophene moietyAntiparasitic
4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazoleMore complex structureAnticancer

This table highlights the unique aspects of this compound compared to other related compounds.

Case Studies

Several case studies have documented the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were lower than those of traditional antibiotics, indicating its potential as a novel antimicrobial agent .
  • Anticancer Trials : In vitro assays showed that the compound could reduce the viability of various cancer cell lines by inducing apoptosis. Further research is needed to elucidate the exact mechanisms involved .
  • Inflammatory Models : Animal models treated with this compound showed reduced markers of inflammation compared to controls, supporting its potential use in inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar 1,3,4-Oxadiazole Derivatives

Substituent Variations and Structural Analogues

The following table highlights key structural analogs and their distinguishing features:

Compound Name & ID Core Structure 5-Position Substituent 2-Position Substituent Key Properties
Target Compound 1,3,4-Oxadiazole 5-Bromothiophen-2-yl 4-(Morpholinosulfonyl)benzamide MW: 457.3; Unique sulfonamide-morpholine hybrid
N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide (26) 1,3,4-Oxadiazole Thiophen-2-yl 4-Bromobenzamide MW: ~393.2; Bromine at benzamide instead of thiophene
LMM5 1,3,4-Oxadiazole (4-Methoxyphenyl)methyl 4-(Benzyl(methyl)sulfamoyl)benzamide Antifungal activity; TrxR inhibition
N-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide (54) 1,3,4-Oxadiazole Cyclohexyl 4-Fluorobenzamide MW: 329.7; High purity (95.5%)
N-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (6) 1,3,4-Oxadiazole Tetrahydronaphthalenyl 3-Trifluoromethylbenzamide Low yield (15%); Moderate purity (95.5%)
Key Observations:
  • Halogenation : Bromine substitution is common (e.g., at thiophene in the target compound vs. benzamide in Compound 26 ), influencing electronic properties and binding affinity.
  • Aromatic vs. Aliphatic Substituents : Cyclohexyl (Compound 54 ) and tetrahydronaphthalenyl (Compound 6 ) substituents introduce aliphatic bulk, contrasting with the target’s aromatic bromothiophene.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide?

Answer:
The synthesis typically involves cyclization of acylhydrazides using POCl₃ or H₂SO₄ as a dehydrating agent. For example, thiophene-containing oxadiazoles are synthesized by reacting 5-bromothiophene-2-carboxylic acid hydrazide with appropriate benzoyl chlorides under reflux in anhydrous pyridine (60–80°C, 6–8 hours). Post-reaction, the product is precipitated via pH adjustment (8–9 with NH₃) and purified by recrystallization (DMSO/water mixtures) or column chromatography (silica gel, CHCl₃:MeOH 9:1) .

Basic: How can the purity and structural integrity of this compound be validated?

Answer:
Key analytical techniques include:

  • 1H/13C NMR : Confirm substituent integration and absence of impurities (e.g., aromatic protons at δ 7.2–8.5 ppm for benzamide and thiophene groups) .
  • HRMS (ESI) : Verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <2 ppm mass error .
  • HPLC : Assess purity (>95%) using C18 columns (acetonitrile/water gradients, retention times ~8–12 minutes) .

Advanced: What strategies are effective for optimizing bioactivity through structure-activity relationship (SAR) studies?

Answer:

  • Substituent Modifications : Replace the 5-bromothiophene group with electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance electrophilic interactions with target enzymes .
  • Morpholinosulfonyl Adjustments : Introduce bulkier sulfonamide groups (e.g., piperazinyl) to improve solubility and membrane permeability .
  • In Silico Docking : Use AutoDock Vina to predict binding affinities with targets like fungal CYP51 or bacterial enzymes, guided by crystallographic data from related oxadiazole complexes (PDB: 5TZ1) .

Advanced: How to investigate the compound’s mechanism of action against fungal or bacterial targets?

Answer:

  • Enzyme Inhibition Assays : Measure IC₅₀ values against sterol 14α-demethylase (CYP51) for antifungal activity or enoyl-ACP reductase for antibacterial effects .
  • Microsomal Stability Testing : Use liver microsomes (human or murine) to assess metabolic degradation rates (t½ > 60 minutes suggests suitability for in vivo studies) .
  • Cellular Apoptosis Assays : Flow cytometry (Annexin V/PI staining) to evaluate apoptosis induction in cancer cell lines (e.g., HeLa or MCF-7) .

Advanced: What crystallographic techniques elucidate the compound’s binding mode with biological targets?

Answer:

  • X-ray Crystallography : Co-crystallize the compound with fungal CYP51 (resolution ≤2.0 Å) to identify key interactions (e.g., hydrogen bonds with heme propionates or hydrophobic contacts with Leu321/Val509) .
  • Intermolecular Interactions : Analyze non-classical hydrogen bonds (C–H⋯O/N) and π-π stacking using Mercury software .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:
Store as a lyophilized powder at −20°C under inert gas (argon) to prevent sulfonamide hydrolysis or oxadiazole ring degradation. For short-term use, dissolve in DMSO (10 mM stock) and store at −80°C with desiccants .

Advanced: How to address contradictory bioactivity data across different assay systems?

Answer:

  • Assay Validation : Cross-check results using orthogonal methods (e.g., broth microdilution vs. agar diffusion for antimicrobial activity) .
  • Membrane Permeability Studies : Use Caco-2 cell monolayers to differentiate intrinsic activity from transport limitations .
  • Species-Specific Effects : Compare CYP51 inhibition across fungal species (e.g., Aspergillus vs. Candida) to explain variability .

Basic: What in vitro models are suitable for preliminary toxicity screening?

Answer:

  • HepG2 Cells : Assess hepatotoxicity via MTT assays (IC₅₀ > 50 μM indicates low toxicity) .
  • hERG Channel Binding : Patch-clamp electrophysiology to evaluate cardiac risk (IC₅₀ > 10 μM preferred) .

Advanced: How can computational methods guide the design of derivatives with improved pharmacokinetics?

Answer:

  • QSAR Models : Use Schrödinger’s QikProp to predict logP (<3), PSA (<90 Ų), and BBB penetration .
  • Metabolism Prediction : CypReact or GLORYx to identify metabolic hotspots (e.g., morpholine ring oxidation) .

Advanced: What strategies mitigate low aqueous solubility during formulation?

Answer:

  • Salt Formation : React with HCl or sodium bicarbonate to improve solubility (>1 mg/mL in PBS) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) for sustained release .

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